molecular formula C36H62GdN5O21 B138120 Gadobenate dimeglumine CAS No. 127000-20-8

Gadobenate dimeglumine

Cat. No. B138120
CAS RN: 127000-20-8
M. Wt: 513.5 g/mol
InChI Key: OCDAWJYGVOLXGZ-VPVMAENOSA-K
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Description

Gadobenate dimeglumine, also known as MultiHance, is a contrast agent with magnetic properties . It is used in combination with magnetic resonance imaging (MRI) or magnetic resonance angiography (MRA) to allow blood vessels, organs, and other non-bony tissues to be seen more clearly on the MRI or MRA . It is used to help diagnose certain disorders of the brain and spine (central nervous system) and to diagnose atherosclerosis (clogged arteries) .


Molecular Structure Analysis

Gadobenate dimeglumine has a chemical formula of C36H65GdN5O21 . Its molecular weight is 1,061.180 . It is a linear, ionic molecule .


Chemical Reactions Analysis

Gadobenate dimeglumine is a gadolinium-containing paramagnetic agent . Exposure to an external magnetic field induces a large local magnetic field in exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .


Physical And Chemical Properties Analysis

Gadobenate dimeglumine is a linear, ionic molecule . It has a concentration of 0.5 mmol/mL and a recommended dosage of 0.1 mmol/kg . It has a T1 relaxivity at 1.5 T of 6.0-6.6 .

Mechanism of Action

Target of Action

Gadobenate Dimeglumine, also known as Gadobenic acid, is a gadolinium-based contrast agent (GBCA) used primarily for magnetic resonance imaging (MRI) of the liver . The primary targets of Gadobenate Dimeglumine are the hepatocytes in the liver . It is specifically taken up by these cells and excreted through the biliary system .

Mode of Action

Gadobenate Dimeglumine is a gadolinium-containing paramagnetic agent . When exposed to an external magnetic field, it induces a large local magnetic field in the exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Biochemical Pathways

The biochemical pathways affected by Gadobenate Dimeglumine are primarily related to its role as a contrast agent in MRI. It enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissue . This allows for the detection and visualization of lesions and abnormal vascularity .

Pharmacokinetics

Gadobenate Dimeglumine distributes mainly to the extracellular space . After injection, Gadobenate and dimeglumine dissociate; pharmacokinetics are based on Gadobenate . There is no additional biotransformation of Gadobenate . It is excreted through urine (78% to 96%) and feces (0.6% to 4%) . The elimination half-life in adults with normal renal function is approximately 1.2 to 1.96 hours .

Result of Action

The primary result of Gadobenate Dimeglumine’s action is the enhanced visualization of lesions and abnormal vascularity in MRI scans . This is particularly useful in the imaging of the liver, where it can help detect and visualize lesions .

Action Environment

The action of Gadobenate Dimeglumine can be influenced by various environmental factors. For instance, patients with impaired elimination of the drug, such as those with chronic, severe kidney disease or acute kidney injury, are at a higher risk for Nephrogenic Systemic Fibrosis (NSF) .

Safety and Hazards

Gadobenate dimeglumine can cause a life-threatening condition in people with advanced kidney disease . Some side effects may occur up to several days after injection . Common side effects may include headache, nausea, or unusual or unpleasant taste in your mouth . It is not recommended for people with kidney disease or those on dialysis .

properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYJWYTUDFZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869572
Record name O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine
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Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform
Record name GADOBENATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.22 g/mL at 20 °C, pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/
Record name GADOBENATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gadobenate dimeglumine

Color/Form

Hygroscopic powder

CAS RN

113786-33-7, 127000-20-8
Record name BOPTA
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Record name O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-5-8-11-tris (carboxymethyl)-1-phenyl-2-oxa-5,8,11-triaza-tridecen-13-oic acid
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Record name GADOBENATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

124 °C
Record name GADOBENATE DIMEGLUMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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